2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine
Overview
Description
“2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine” is a synthetic compound that has a wide variety of applications in scientific research. It is also known as THBD or Tetrahydrobenzodiazepine. The compound is a yellow to brown solid and has a molecular weight of 236.14 .
Synthesis Analysis
The synthesis of benzodiazepines, which are closely related to 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine, has been reported by several groups . For instance, Baxendale described a flow synthesis of benzodiazepines as a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .Molecular Structure Analysis
The molecular formula of “2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine” is C9H13N3 . The InChI code is 1S/C9H13N3.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6,10H2;2*1H .Chemical Reactions Analysis
The compound has been used in laboratory experiments to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs. A novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed .Physical And Chemical Properties Analysis
The compound is a yellow to brown solid with a molecular weight of 236.14 . It has a storage temperature of 2-8°C .Mechanism of Action
While the specific mechanism of action for “2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine” is not explicitly mentioned in the search results, benzodiazepines, which are structurally related, are known for their broad spectrum of biological activities . They are used as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists .
Safety and Hazards
Future Directions
Benzodiazepines, closely related to 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine, have significant applications in the pharmaceutical industry . They are continuously being studied for their potential therapeutic applications, and new methods for their synthesis are being developed . This suggests that there could be future research opportunities in studying “2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine” and its potential applications.
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARDOACEHOFKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649680 | |
Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886366-73-0 | |
Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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